molecular formula C40H46N2O2 B14702015 1,4-Bis[(5-methyl-1-phenylhexan-3-yl)amino]anthracene-9,10-dione CAS No. 26931-36-2

1,4-Bis[(5-methyl-1-phenylhexan-3-yl)amino]anthracene-9,10-dione

Cat. No.: B14702015
CAS No.: 26931-36-2
M. Wt: 586.8 g/mol
InChI Key: CCOSQNQDCAQGOQ-UHFFFAOYSA-N
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Description

1,4-Bis[(5-methyl-1-phenylhexan-3-yl)amino]anthracene-9,10-dione is a chemical compound that belongs to the class of anthracene derivatives This compound is characterized by its unique structure, which includes two amino groups attached to an anthracene-9,10-dione core

Preparation Methods

The synthesis of 1,4-Bis[(5-methyl-1-phenylhexan-3-yl)amino]anthracene-9,10-dione typically involves the reaction of 1,4-dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione with a series of alkylamines. The reaction proceeds through a series of steps, including oxidation and substitution reactions, to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

1,4-Bis[(5-methyl-1-phenylhexan-3-yl)amino]anthracene-9,10-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Bis[(5-methyl-1-phenylhexan-3-yl)amino]anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Bis[(5-methyl-1-phenylhexan-3-yl)amino]anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the DNA and leading to cell death. This property makes it a potential candidate for anti-cancer therapy . The exact molecular targets and pathways involved depend on the specific biological context and the type of cells being studied.

Comparison with Similar Compounds

1,4-Bis[(5-methyl-1-phenylhexan-3-yl)amino]anthracene-9,10-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and lower cardiotoxicity compared to other similar compounds .

Properties

CAS No.

26931-36-2

Molecular Formula

C40H46N2O2

Molecular Weight

586.8 g/mol

IUPAC Name

1,4-bis[(5-methyl-1-phenylhexan-3-yl)amino]anthracene-9,10-dione

InChI

InChI=1S/C40H46N2O2/c1-27(2)25-31(21-19-29-13-7-5-8-14-29)41-35-23-24-36(38-37(35)39(43)33-17-11-12-18-34(33)40(38)44)42-32(26-28(3)4)22-20-30-15-9-6-10-16-30/h5-18,23-24,27-28,31-32,41-42H,19-22,25-26H2,1-4H3

InChI Key

CCOSQNQDCAQGOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CCC1=CC=CC=C1)NC2=C3C(=C(C=C2)NC(CCC4=CC=CC=C4)CC(C)C)C(=O)C5=CC=CC=C5C3=O

Origin of Product

United States

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